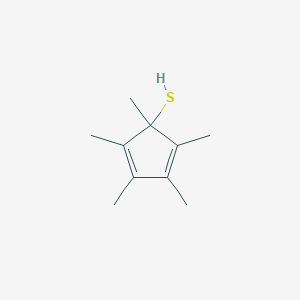
1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-thiol is an organosulfur compound characterized by a cyclopentadiene ring substituted with five methyl groups and a thiol group. This compound is notable for its unique structure and reactivity, making it a subject of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-thiol can be synthesized through several methods. One common approach involves the reaction of tiglaldehyde with 2-butenyllithium, followed by a Nazarov cyclization to form 2,3,4,5-tetramethylcyclopent-2-enone. This intermediate is then further reacted with appropriate reagents to introduce the thiol group .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar routes as described above, with optimizations for yield and purity. The process may include steps such as distillation and recrystallization to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkyl halides can react with the thiol group under basic conditions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Hydrocarbons.
Substitution: Alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-thiol has a wide range of applications in scientific research:
Chemistry: It serves as a precursor to various ligands used in organometallic chemistry.
Biology: The compound is used in studies involving electron transfer and redox reactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the field of drug development.
Industry: It is used as a growth modifier in metal organic chemical vapor deposition processes.
Wirkmechanismus
The mechanism by which 1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-thiol exerts its effects involves its ability to act as a ligand and participate in electron transfer reactions. The thiol group can form strong bonds with metal ions, facilitating various catalytic processes. Additionally, the compound’s unique structure allows it to undergo cycloaddition reactions, contributing to its versatility in chemical synthesis .
Vergleich Mit ähnlichen Verbindungen
1,2,3,4,5-Pentamethylcyclopentadiene: Lacks the thiol group but shares the cyclopentadiene ring structure.
Bis(pentamethylcyclopentadienyl)manganese(II): Contains two pentamethylcyclopentadienyl ligands coordinated to a manganese center.
Pentamethylcyclopentadienylrhodium(III) chloride dimer: Features pentamethylcyclopentadienyl ligands coordinated to rhodium.
Uniqueness: 1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-thiol is unique due to the presence of the thiol group, which imparts distinct reactivity and potential for forming strong metal-sulfur bonds. This makes it particularly valuable in applications requiring robust ligands and catalysts.
Eigenschaften
CAS-Nummer |
114564-14-6 |
|---|---|
Molekularformel |
C10H16S |
Molekulargewicht |
168.30 g/mol |
IUPAC-Name |
1,2,3,4,5-pentamethylcyclopenta-2,4-diene-1-thiol |
InChI |
InChI=1S/C10H16S/c1-6-7(2)9(4)10(5,11)8(6)3/h11H,1-5H3 |
InChI-Schlüssel |
SXCQQBWYFJEIRF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(C(=C1C)C)(C)S)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


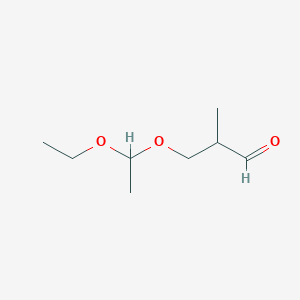
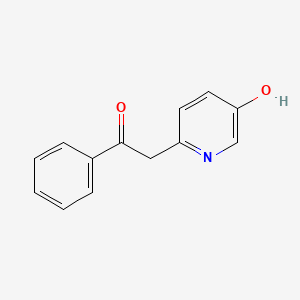
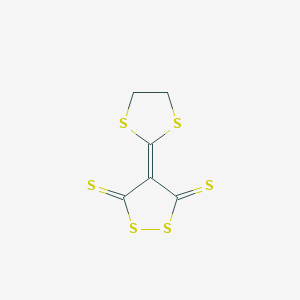

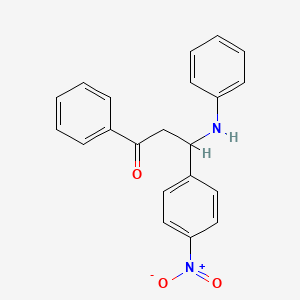
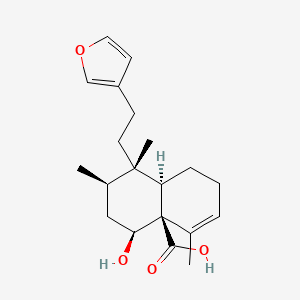
![2-[(Propan-2-yl)oxy]-2H-1,3-benzodioxole](/img/structure/B14308531.png)
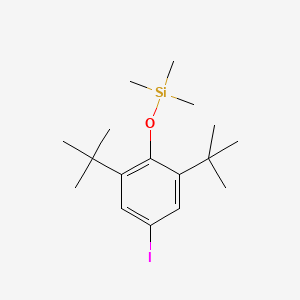
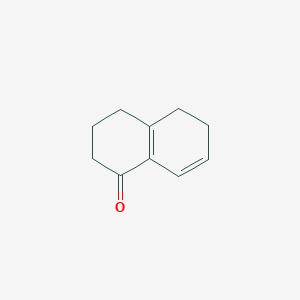
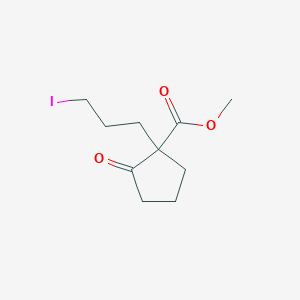
![1-[(6-Bromohexyl)oxy]-4-[2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B14308543.png)
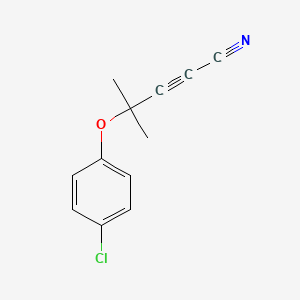
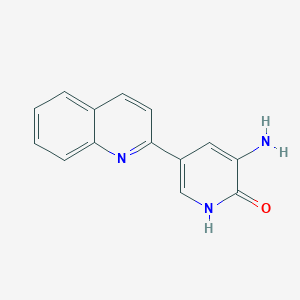
![1-(3-Fluoropropyl)-4-[(4-pentylphenyl)ethynyl]benzene](/img/structure/B14308549.png)
